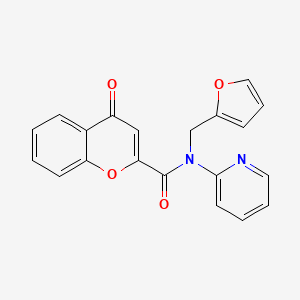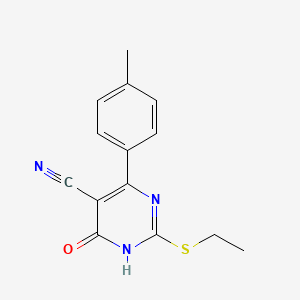![molecular formula C17H18N2O B11356330 4-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11356330.png)
4-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core substituted with a methyl group and a 2-methylphenoxyethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphenol with ethyl bromoacetate to form 2-methylphenoxyacetic acid ethyl ester. This intermediate is then reacted with 7-methyl-1,3-benzodiazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in fully saturated compounds.
Scientific Research Applications
7-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-METHYLPHENOXYACETIC ACID: Shares the 2-methylphenoxy group but lacks the benzodiazole core.
7-METHYL-1,3-BENZODIAZOLE: Contains the benzodiazole core but lacks the 2-methylphenoxyethyl group.
Uniqueness
7-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to the combination of the benzodiazole core with the 2-methylphenoxyethyl group. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-11-7-4-5-10-15(11)20-13(3)17-18-14-9-6-8-12(2)16(14)19-17/h4-10,13H,1-3H3,(H,18,19) |
InChI Key |
GHAKIRCTDFIMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11356263.png)
![Methyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate](/img/structure/B11356271.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11356279.png)

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11356289.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11356291.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B11356305.png)

![5-(4-ethoxyphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11356315.png)
![2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole](/img/structure/B11356318.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-propoxybenzamide](/img/structure/B11356321.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide](/img/structure/B11356323.png)

![2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11356328.png)
